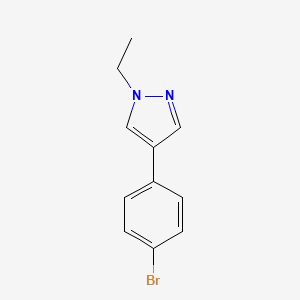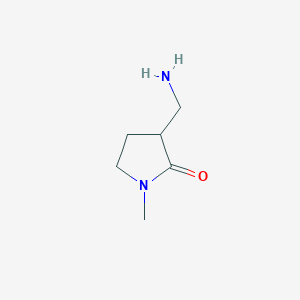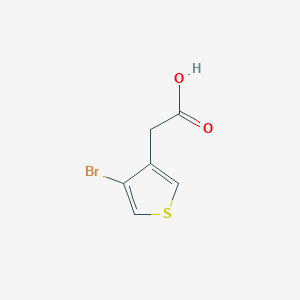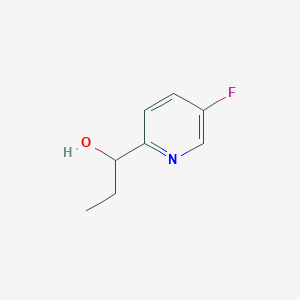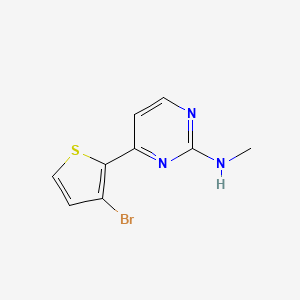
4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine
Overview
Description
“4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine” is a chemical compound with the CAS Number: 1516757-44-0 . It has a molecular weight of 270.15 . The IUPAC name for this compound is 4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine . The InChI code for this compound is 1S/C9H8BrN3S/c1-11-9-12-4-2-7(13-9)8-6(10)3-5-14-8/h2-5H,1H3,(H,11,12,13) .
Synthesis Analysis
The synthesis of similar compounds has been reported via Suzuki cross-coupling reactions . In these reactions, various electron-donating and withdrawing functional moieties were successfully incorporated under the employed reaction conditions .
Molecular Structure Analysis
The molecular structure of “4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine” can be analyzed using various spectroscopic techniques. For instance, IR, 1H- and 13C-NMR, UV-Vis and single crystal X-ray diffraction analyses can be used .
Chemical Reactions Analysis
The chemical reactions involving “4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine” can be analyzed through Suzuki cross-coupling reactions . These reactions have been used to synthesize a variety of imine derivatives in moderate to good yields .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine” include a molecular weight of 270.15 . The compound is stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .
Scientific Research Applications
Organic Synthesis and Catalysis
4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine: is utilized in organic synthesis, particularly in Suzuki cross-coupling reactions . This compound acts as a precursor for synthesizing various imine derivatives, which are crucial intermediates in organic chemistry. The presence of both bromo and amino groups allows for selective reactions under different conditions, enabling the creation of complex molecules for further research and development.
Pharmaceutical Research
In the pharmaceutical industry, this compound is explored for its potential to form imine derivatives that exhibit a broad spectrum of biological activities . These activities include antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic properties. The compound’s versatility in forming complexes with metal ions makes it a valuable tool for developing new medications.
Materials Science
The compound’s ability to undergo Suzuki cross-coupling to produce derivatives with varying electron-donating and withdrawing groups makes it significant in materials science . Researchers can modify its electronic properties, which is essential for designing materials with specific optical, electronic, or magnetic characteristics.
Chemistry Education and Research
In academic settings, 4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine serves as an excellent teaching tool for demonstrating Suzuki coupling reactions and Density Functional Theory (DFT) studies . It helps students and researchers understand the principles of molecular reactivity and the electronic structure of organic compounds.
Agriculture
In the context of agriculture, the compound could be used to synthesize derivatives that act as intermediates in the development of new agrochemicals . These derivatives could potentially lead to the creation of novel pesticides or herbicides with improved efficacy and reduced environmental impact.
Biotechnology
The compound’s derivatives, due to their reactivity and potential biological activity, might be of interest in biotechnological applications, such as the development of bioactive coatings or biomarkers . Further research could explore its incorporation into biotechnological systems or its use as a building block for bioconjugation with other biomolecules.
Future Directions
properties
IUPAC Name |
4-(3-bromothiophen-2-yl)-N-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3S/c1-11-9-12-4-2-7(13-9)8-6(10)3-5-14-8/h2-5H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEKKSUTIVXDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)C2=C(C=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B1380195.png)

![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380199.png)
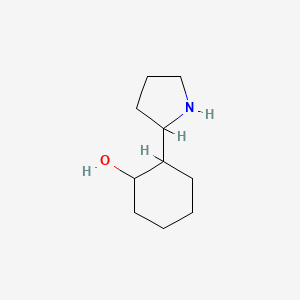
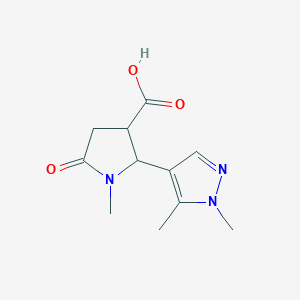
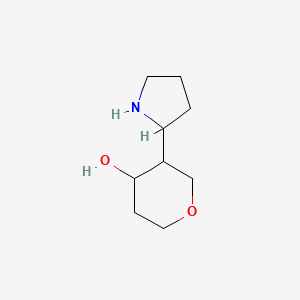
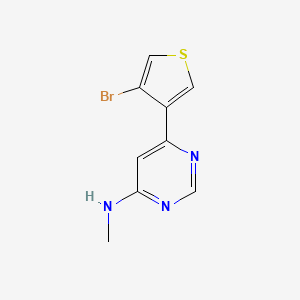
![[1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B1380210.png)

![1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one](/img/structure/B1380212.png)
